molecular formula C19H19NO6 B12442337 4-Oxo-4-phenylmethoxy-3-(phenylmethoxycarbonylamino)butanoic acid CAS No. 4515-20-2

4-Oxo-4-phenylmethoxy-3-(phenylmethoxycarbonylamino)butanoic acid

Cat. No.: B12442337
CAS No.: 4515-20-2
M. Wt: 357.4 g/mol
InChI Key: UYOZWZKJQRBZRH-UHFFFAOYSA-N
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Description

Z-Asp-OBzl, also known as N-Carbobenzyloxy-L-aspartic Acid 1-Benzyl Ester, is a compound widely used in organic synthesis. It is a derivative of aspartic acid, where the amino group is protected by a carbobenzyloxy (Z) group, and the carboxyl group is esterified with benzyl alcohol. This compound is particularly useful in peptide synthesis due to its stability and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Z-Asp-OBzl typically involves the protection of the amino group of L-aspartic acid with a carbobenzyloxy group, followed by esterification of the carboxyl group with benzyl alcohol. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods: In industrial settings, the production of Z-Asp-OBzl follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Z-Asp-OBzl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Hydrogenation: L-aspartic acid.

    Acylation: N-acyl aspartic acid derivatives.

    Deprotection: Free L-aspartic acid.

Scientific Research Applications

Z-Asp-OBzl is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine:

Mechanism of Action

The mechanism of action of Z-Asp-OBzl involves its role as a protected amino acid derivative in peptide synthesis. The carbobenzyloxy group protects the amino group from unwanted reactions, while the benzyl ester group protects the carboxyl group. These protective groups can be selectively removed under specific conditions, allowing for the stepwise synthesis of peptides .

Molecular Targets and Pathways: Z-Asp-OBzl targets the amino and carboxyl groups of aspartic acid, facilitating the formation of peptide bonds in a controlled manner. It is involved in pathways related to protein synthesis and modification .

Comparison with Similar Compounds

Uniqueness: Z-Asp-OBzl is unique due to its dual protection of both the amino and carboxyl groups, making it highly versatile in peptide synthesis. This dual protection allows for selective deprotection and coupling reactions, providing greater control over the synthesis process .

Properties

IUPAC Name

4-oxo-4-phenylmethoxy-3-(phenylmethoxycarbonylamino)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO6/c21-17(22)11-16(18(23)25-12-14-7-3-1-4-8-14)20-19(24)26-13-15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,20,24)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYOZWZKJQRBZRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CC(=O)O)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4515-20-2, 4779-31-1
Record name 1-(Phenylmethyl) hydrogen N-[(phenylmethoxy)carbonyl]aspartate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4515-20-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC173727
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=173727
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC150012
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150012
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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